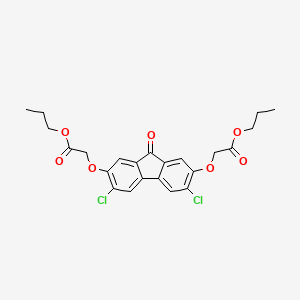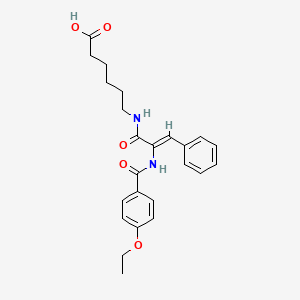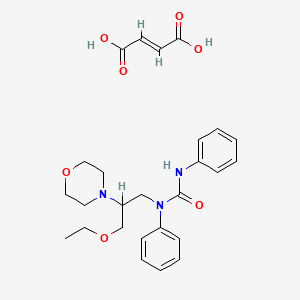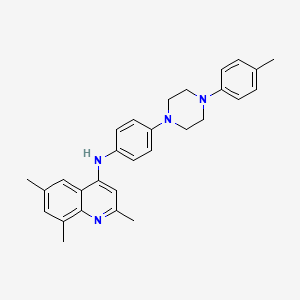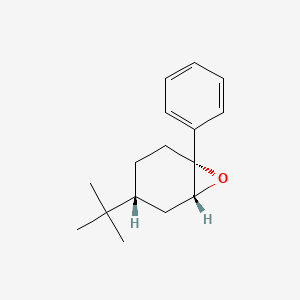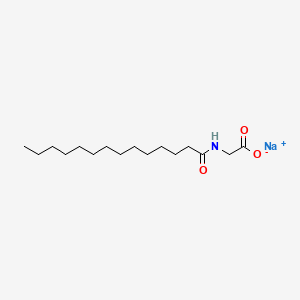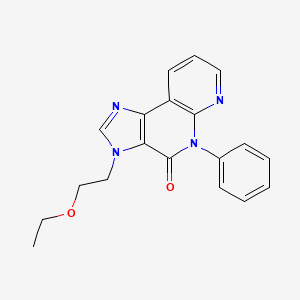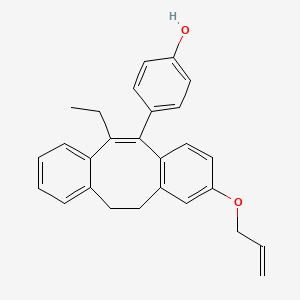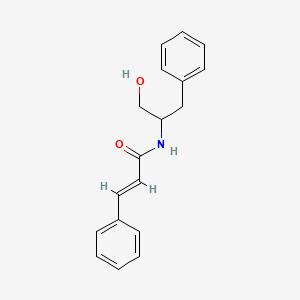
1-(2,4-Dichloro-alpha-methylphenethyl)-2,2-dimethylhydrazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dichloro-alpha-methylphenethyl)-2,2-dimethylhydrazine hydrochloride is a chemical compound with the molecular formula C11H16Cl2N2.HCl and a molecular weight of 283.62508 g/mol. This compound is known for its unique structure, which includes a dichlorophenyl group and a dimethylhydrazine moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 1-(2,4-Dichloro-alpha-methylphenethyl)-2,2-dimethylhydrazine hydrochloride involves several steps. The primary synthetic route includes the reaction of 2,4-dichlorophenylpropan-2-yl chloride with dimethylhydrazine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using large reactors and ensuring stringent quality control measures to maintain the purity of the compound.
Analyse Des Réactions Chimiques
1-(2,4-Dichloro-alpha-methylphenethyl)-2,2-dimethylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the hydrazine moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine), and specific temperature and pressure conditions to optimize the reaction yield. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2,4-Dichloro-alpha-methylphenethyl)-2,2-dimethylhydrazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce the dichlorophenyl and dimethylhydrazine groups into target molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific diseases.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dichloro-alpha-methylphenethyl)-2,2-dimethylhydrazine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The dichlorophenyl group may interact with specific receptors or enzymes, while the dimethylhydrazine moiety can participate in redox reactions, influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects.
Comparaison Avec Des Composés Similaires
1-(2,4-Dichloro-alpha-methylphenethyl)-2,2-dimethylhydrazine hydrochloride can be compared with other similar compounds, such as:
2-(2,4-Dichlorophenyl)-1-methylethylhydrazine hydrochloride: This compound shares a similar structure but lacks the dimethyl groups on the hydrazine moiety.
1-(2,4-Dichlorophenyl)-2,2-dimethylhydrazine: This compound is similar but does not have the alpha-methylphenethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
102571-02-8 |
|---|---|
Formule moléculaire |
C11H17Cl3N2 |
Poids moléculaire |
283.6 g/mol |
Nom IUPAC |
2-[1-(2,4-dichlorophenyl)propan-2-yl]-1,1-dimethylhydrazine;hydrochloride |
InChI |
InChI=1S/C11H16Cl2N2.ClH/c1-8(14-15(2)3)6-9-4-5-10(12)7-11(9)13;/h4-5,7-8,14H,6H2,1-3H3;1H |
Clé InChI |
SCLYYNOJRMHHQI-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=C(C=C(C=C1)Cl)Cl)NN(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



